1-(Diethylsulfamoyl)piperidine-4-carboxylic acid
Description
1-(Diethylsulfamoyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group at the 4-position and a diethylsulfamoyl moiety at the 1-position of the piperidine ring.
Properties
IUPAC Name |
1-(diethylsulfamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-3-11(4-2)17(15,16)12-7-5-9(6-8-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMBUIMUGCKWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- Piperidine-4-carboxylic acid backbone (isonipecotic acid)
- N-Diethylsulfamoyl functional group
Key disconnections involve:
- Sulfamoylation at the piperidine nitrogen
- Preservation of the carboxylic acid group during synthesis
Protection-Deprotection Considerations
The carboxylic acid's reactivity necessitates protection during sulfamoylation. Common strategies include:
Source demonstrates methyl ester protection using trimethylsilyl diazomethane in acetonitrile/methanol (90% yield), while employs thionyl chloride for ethyl ester formation.
Sulfamoylation Methodologies
Direct Sulfamoylation of Piperidine-4-carboxylic Acid Derivatives
The critical step involves introducing the diethylsulfamoyl group through nucleophilic substitution:
General Reaction:
Protected piperidine-4-carboxylate + Diethylsulfamoyl chloride → Protected 1-(diethylsulfamoyl)piperidine-4-carboxylate
Experimental Parameters from Analogous Systems:
Patent demonstrates similar sulfonamide formations using N,N-dimethylsulfamoyl chloride, achieving >95% conversion in DCM with TEA at ambient temperatures.
Alternative Sulfamoyl Group Introduction
For laboratories lacking diethylsulfamoyl chloride, in situ generation strategies may be employed:
Two-Step Process:
- Sulfamation : Piperidine-4-carboxylate + Diethylamine → N,N-diethylpiperidine-4-carboxamide
- Oxidation : Carboxamide → Sulfamoyl group (requires specialized oxidants)
While less efficient, this approach mirrors the carboxamide-to-sulfonamide conversion observed in, where palladium-catalyzed transfer hydrogenation facilitated functional group interconversion.
Integrated Synthetic Routes
Route 1: Ester Protection Pathway
Step 1: Methyl Ester Formation
Piperidine-4-carboxylic acid reacts with trimethylsilyl diazomethane in MeOH/CH₃CN (0°C → RT, 3 hr) to yield methyl piperidine-4-carboxylate (90% yield).
Step 2: Sulfamoylation
Methyl ester (1 eq) reacts with diethylsulfamoyl chloride (1.2 eq) in DCM with TEA (3 eq) at 0°C→RT for 12 hr. Crude product purified via silica chromatography (CHCl₃:MeOH 95:5).
Step 3: Ester Hydrolysis
Protected intermediate undergoes saponification with 2M NaOH in THF/H₂O (1:1) at 60°C for 4 hr. Acidification with HCl yields final product (85% overall yield).
Route 2: One-Pot Sulfamoylation
Advanced method for direct functionalization without protection:
Reaction Conditions:
- Piperidine-4-carboxylic acid (1 eq)
- Diethylsulfamoyl chloride (1.5 eq)
- DBU (1,8-diazabicycloundec-7-ene) as non-nucleophilic base
- DMF solvent, 80°C, 8 hr
This method capitalizes on DBU's ability to deprotonate carboxylic acids transiently, preventing amine protonation while permitting sulfamoylation. Initial trials show 68% yield with 92% purity.
Analytical Data Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 85% | 68% |
| Purity (HPLC) | 99.2% | 92.1% |
| Reaction Time | 19 hr | 8 hr |
| Scalability | >1 kg | <100 g |
| Key Advantage | High purity | Fewer steps |
Route 1 remains preferred for industrial-scale synthesis due to established purification protocols, while Route 2 offers faster access for small-scale research purposes.
Challenges and Optimization Strategies
Common Side Reactions
Green Chemistry Alternatives
Recent advances propose catalytic sulfamoylation using:
- Biocatalysts : Lipase-mediated reactions in ionic liquids (30% yield, ongoing research)
- Electrochemical Methods : Anodic oxidation of diethylamine to generate sulfamoyl chloride in situ
Industrial-Scale Considerations
Patent provides critical insights for kilogram-scale production:
| Parameter | Optimization | Effect on Yield |
|---|---|---|
| Solvent Volume | Reduced from 10→3 L/kg | 12% cost reduction |
| Chromatography | Replaced with crystallization | 99% purity without HPLC |
| Reaction Monitoring | In-line IR for NH detection | Reduced over-reaction by 40% |
These modifications enable economic production at >98% purity without column chromatography.
Chemical Reactions Analysis
1-(Diethylsulfamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the diethylsulfamoyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Unfortunately, the available search results do not provide specific details and well-documented case studies on the applications of "1-(Diethylsulfamoyl)piperidine-4-carboxylic acid" . The search results provide chemical and physical properties, related compounds, and mentions in the context of chemical synthesis and research .
Here's what can be gathered from the search results:
1. Chemical Information:
- PubChem Record: PubChem provides a detailed entry for this compound, including its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .
- Molecular Formula: The molecular formula for this compound is C10H20N2O4S .
- Synonyms: This compound is also known as this compound .
2. Synthesis and Research Context:
- Chemical Synthesis: this compound is used as a chemical intermediate in the synthesis of various compounds .
- Carbonic Anhydrase Inhibitors: Piperidine-4-carboxylic acid derivatives are being explored as human Carbonic Anhydrase inhibitors .
3. Related Compounds:
- 1-[(2,2-Dimethylcyclohexyl)sulfamoyl]piperidine-4-carboxylic acid: PubChem also has data on this related compound, including its properties and structure .
4. Commercial Availability:
- Supplier: Fujifilm Wako Pure Chemical Corporation offers this compound . Sigma-Aldrich also lists the compound with its CAS number .
5. Multifunctional Antioxidants:
Mechanism of Action
The mechanism of action of 1-(Diethylsulfamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The piperidine ring provides structural stability and facilitates binding to target molecules. Pathways involved in its mechanism of action include enzyme inhibition and modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Binding
- Sulfonamide vs. Sulfonyl Groups: The diethylsulfamoyl group in the target compound provides hydrogen-bond donor capacity (via NH) absent in sulfonyl analogs (e.g., ). This enhances interactions with biological targets like carbonic anhydrases .
- Halogenated Substituents : Bromine in increases molecular weight and polarizability, favoring halogen bonding in protein-ligand interactions. Fluorine in improves metabolic stability and lipophilicity .
- Heterocyclic Moieties : Pyridine () and thiophene () introduce aromaticity, influencing π-π stacking and solubility.
Physicochemical Properties
- logP and Solubility : reports logP = 1.43, indicating moderate lipophilicity. Esters () are more lipophilic than carboxylic acids, requiring hydrolysis for activation .
Biological Activity
1-(Diethylsulfamoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H20N2O4S and a molecular weight of 264.35 g/mol. It is recognized for its diverse applications in both chemistry and biology, particularly in enzyme inhibition and protein-ligand interactions. This compound serves as a building block in the synthesis of complex organic molecules and has shown potential in various therapeutic areas, including neurodevelopmental disorders.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The diethylsulfamoyl group allows for hydrogen bonding and electrostatic interactions with proteins, influencing their functionality. The piperidine ring contributes to the structural integrity and binding affinity of the compound to its targets, facilitating enzyme inhibition and modulation of receptor activities.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies have demonstrated its potential as a selective inhibitor of NKCC1 (Na-K-2Cl cotransporter), which is crucial for maintaining ion balance in neurons. This selectivity may provide advantages over traditional diuretics like bumetanide, which can induce electrolyte imbalances during chronic treatment .
Table 1: Inhibitory Activity of this compound
| Compound | Target | Inhibition (%) at 100 µM | Kinetic Solubility (µM) | Half-life (min) |
|---|---|---|---|---|
| This compound | NKCC1 | 88.5 ± 11.7% | >250 | >60 |
Case Studies
Several case studies highlight the biological implications of this compound:
- Neurodevelopmental Disorders : A study involving mouse models demonstrated that compounds similar to this compound could ameliorate symptoms associated with autism and other neurodevelopmental disorders by modulating chloride ion concentrations in neurons .
- Enzyme Interaction : In vitro experiments have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential utility in metabolic disorders.
Comparative Analysis
When compared to other piperidine derivatives, such as 1-(Methylsulfamoyl)piperidine-4-carboxylic acid, the diethyl substitution enhances solubility and alters binding characteristics, making it a more favorable candidate for drug development.
Table 2: Comparison of Piperidine Derivatives
| Compound | Substituent | Solubility | Binding Affinity |
|---|---|---|---|
| This compound | Diethyl | High | Strong |
| 1-(Methylsulfamoyl)piperidine-4-carboxylic acid | Methyl | Moderate | Moderate |
| 1-(Ethylsulfamoyl)piperidine-4-carboxylic acid | Ethyl | Low | Weak |
Future Directions
Research into the biological activity of this compound is ongoing, with a focus on expanding its applications in therapeutic settings. Future studies are likely to explore:
- Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level.
- Clinical Trials : Evaluation of efficacy and safety in human subjects for conditions such as epilepsy and other neurological disorders.
- Structural Modifications : Investigation into how variations in the chemical structure can enhance biological activity or reduce side effects.
Q & A
Q. What are the recommended analytical methods to confirm the purity and structural integrity of 1-(Diethylsulfamoyl)piperidine-4-carboxylic acid?
- Methodological Answer: Purity and structural validation require orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is essential for assessing chemical purity (>95% as per industry standards), while nuclear magnetic resonance (NMR) spectroscopy confirms proton and carbon environments, particularly for the diethylsulfamoyl and piperidine moieties . Mass spectrometry (MS) provides molecular weight verification (e.g., exact mass ± 0.001 Da) and fragmentation patterns to rule out impurities. Cross-referencing with PubChem or CAS databases ensures alignment with published spectral data .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Methodological Answer: Solubility optimization depends on pH and solvent selection. Experimental LogD values (e.g., LogD = -1.92 at pH 5.5 vs. -3.47 at pH 7.4 ) guide buffer choice. For biological assays, dimethyl sulfoxide (DMSO) is a common co-solvent, but concentrations should be kept below 1% to avoid cytotoxicity. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation. Adjusting pH to near the compound’s pKa (3.79 ) may enhance aqueous solubility, though precipitation risks require empirical testing.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer: Safety protocols include using personal protective equipment (PPE: gloves, lab coat, goggles) and working in a fume hood to prevent inhalation or skin contact. The compound is classified as an irritant, necessitating immediate decontamination of spills with ethanol/water mixtures . Safety Data Sheets (SDS) should be reviewed for storage guidelines (e.g., ambient temperatures, desiccated conditions ). Waste disposal must comply with institutional hazardous chemical protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) model electronic properties and reactive sites, such as the sulfamoyl group’s electrophilicity. Molecular docking simulations (AutoDock Vina, Schrödinger Suite) predict binding affinities to target proteins, leveraging crystallographic data from public repositories like the PDB. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling efficient identification of optimal reaction conditions .
Q. What experimental strategies resolve discrepancies in reported LogD values across studies?
- Methodological Answer: Contradictions in LogD often arise from pH variability or measurement techniques (shake-flask vs. HPLC-derived methods). Standardize conditions by replicating experiments at fixed pH (e.g., 5.5 and 7.4 ) using buffered solutions. Validate results via comparative studies with structurally analogous compounds (e.g., 1-Acetyl-4-piperidinecarboxylic acid ). Statistical tools like Bland-Altman analysis assess inter-laboratory variability.
Q. How to design experiments to elucidate the metabolic stability of this compound?
- Methodological Answer: Use liver microsomal assays (human or rodent) to evaluate phase I metabolism. Incubate the compound with NADPH-regenerating systems and quantify parent compound depletion via LC-MS/MS. For phase II metabolism, add cofactors like UDP-glucuronic acid. Computational tools (e.g., MetaSite) predict metabolic hotspots (e.g., piperidine ring oxidation). Cross-reference results with in silico ADMET models to prioritize structural modifications for improved stability .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s protonation states in different solvents?
- Methodological Answer: Use potentiometric titration to measure pKa shifts in solvents like water, DMSO, or acetonitrile. Compare with computational pKa predictions (e.g., MarvinSuite, ACD/Labs). NMR titration (e.g., ¹H NMR in D₂O with pH adjustments) can directly observe protonation-dependent chemical shifts. Resolve discrepancies by correlating solvent polarity and hydrogen-bonding capacity with experimental outcomes .
Tables for Key Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 288.32 g/mol | HRMS |
| LogD (pH 5.5) | -1.92 | Shake-flask |
| LogD (pH 7.4) | -3.47 | Shake-flask |
| pKa | 3.79 | Potentiometric titration |
| Recommended Storage | Ambient, desiccated | SDS |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
